Cas no 1805161-05-0 (6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-methanol)

6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-methanol Chemical and Physical Properties
Names and Identifiers
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- 6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-methanol
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- Inchi: 1S/C8H11F2N3O/c9-8(10)7-5(2-11)4(3-14)1-6(12)13-7/h1,8,14H,2-3,11H2,(H2,12,13)
- InChI Key: YRBNQJPIWFIKOQ-UHFFFAOYSA-N
- SMILES: FC(C1C(CN)=C(CO)C=C(N)N=1)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 182
- Topological Polar Surface Area: 85.2
- XLogP3: -0.9
6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029066079-1g |
6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-methanol |
1805161-05-0 | 97% | 1g |
$1,460.20 | 2022-04-01 |
6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-methanol Related Literature
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
Additional information on 6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-methanol
6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-methanol: A Comprehensive Overview
The compound 6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-methanol, with the CAS number 1805161-05-0, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyridine derivatives, which are known for their versatile applications in drug design and advanced materials. The structure of this molecule is characterized by the presence of multiple functional groups, including amino groups, a difluoromethyl group, and a hydroxymethanol group, which contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the potential of 6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-methanol as a promising candidate in the development of novel therapeutic agents. Researchers have explored its ability to act as a scaffold for drug design, particularly in the context of targeting specific enzymes and receptors involved in various pathological conditions. The presence of multiple amino groups allows for extensive hydrogen bonding, which is crucial for molecular recognition and binding affinity. Moreover, the difluoromethyl group introduces electronic diversity, enhancing the molecule's versatility in interactions with biological systems.
In addition to its pharmacological applications, this compound has also been investigated for its potential in materials science. The pyridine ring serves as a robust framework for constructing advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). The hydroxymethanol group provides additional sites for coordination, making this molecule an attractive building block for constructing porous materials with high surface areas and tunable properties. Recent advancements in MOF synthesis have demonstrated the feasibility of using this compound to create materials with applications in gas storage, catalysis, and sensing technologies.
The synthesis of 6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-methanol involves a multi-step process that combines principles from organic synthesis and fluorination chemistry. Researchers have developed efficient methodologies to construct this molecule by leveraging modern synthetic techniques, such as Suzuki coupling and nucleophilic aromatic substitution. These methods not only ensure high yields but also enable precise control over the stereochemistry and regioselectivity of the product. Furthermore, recent studies have focused on optimizing the synthesis process to minimize environmental impact, aligning with the principles of green chemistry.
The unique combination of functional groups in this compound makes it an ideal candidate for exploring novel chemical transformations. For instance, the amino groups can be readily modified through various reactions, such as alkylation and acylation, to generate derivatives with tailored properties. The difluoromethyl group introduces fluorine atoms into the molecule, which are known to enhance lipophilicity and bioavailability—key attributes for drug candidates. These features underscore the importance of 6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-methanol as a versatile platform for chemical innovation.
In conclusion, 6-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-4-methanol represents a cutting-edge compound with significant potential across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a valuable tool for advancing both medicinal chemistry and materials science. As research continues to unfold, this compound is expected to pave the way for groundbreaking discoveries that address pressing challenges in healthcare and technology.
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